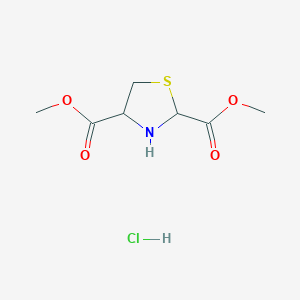
2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride is a heterocyclic compound with the molecular formula C7H11NO4S. It is a five-membered ring structure containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties. This compound is often used as a building block in organic synthesis and has various applications in medicinal chemistry due to its biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride typically involves the reaction of thiazolidine derivatives with dimethyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a valuable tool in biological studies.
Medicine: Its derivatives are being explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride involves its interaction with specific molecular targets in cells. The sulfur and nitrogen atoms in its structure allow it to form strong bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of signaling pathways, resulting in its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-thiazolidine: A similar compound with a slightly different structure, used in similar applications.
Dimethyl 5-methyl-1H-pyrrolo [2,3-b]pyridine-1,3-dicarboxylate: Another related compound with distinct biological activities.
Diethyl 4,4’-dimethyl-2,2’-bithiazole-5,5’-dicarboxylate: A compound with similar chemical properties but different applications
Uniqueness
2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride stands out due to its unique combination of sulfur and nitrogen atoms in a five-membered ring structure. This configuration imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C7H12ClNO4S |
|---|---|
Poids moléculaire |
241.69 g/mol |
Nom IUPAC |
dimethyl 1,3-thiazolidine-2,4-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO4S.ClH/c1-11-6(9)4-3-13-5(8-4)7(10)12-2;/h4-5,8H,3H2,1-2H3;1H |
Clé InChI |
KNMSOMGVNLBQJC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CSC(N1)C(=O)OC.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
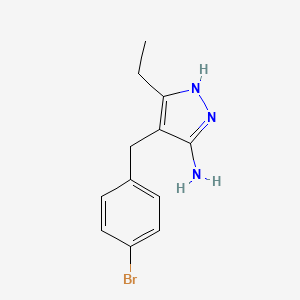

![2-Amino-N-[4-(1H-imidazol-1-yl)butyl]benzamide](/img/structure/B8749340.png)
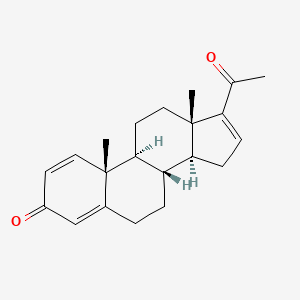
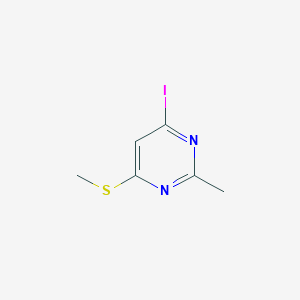

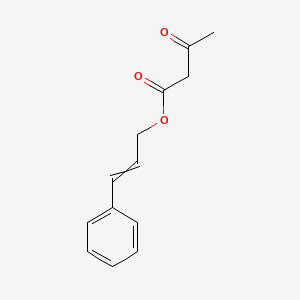
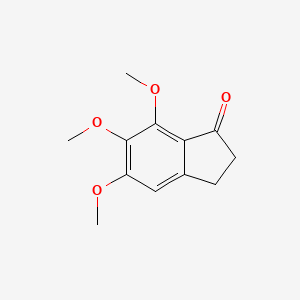
![2-chloro-7-cyclopentyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B8749391.png)
![2-(2-Chloro-6-fluorophenyl)-7-fluoro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8749398.png)
![(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-2-yl)methanol](/img/structure/B8749402.png)


![4-[n-(Dimethylaminocarbonylmethyl)-amino]-nitrobenzene](/img/structure/B8749424.png)
